molecular formula C11H18N4 B13440898 2-Methyl-6-(3-methylpiperidin-1-yl)pyrimidin-4-amine

2-Methyl-6-(3-methylpiperidin-1-yl)pyrimidin-4-amine

Cat. No.: B13440898
M. Wt: 206.29 g/mol
InChI Key: CPVBPVBUMHGAHB-UHFFFAOYSA-N
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Description

2-Methyl-6-(3-methylpiperidin-1-yl)pyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring substituted with a methyl group and a 3-methylpiperidin-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(3-methylpiperidin-1-yl)pyrimidin-4-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, a ZnCl₂-catalyzed three-component coupling reaction can be employed to synthesize pyrimidine derivatives . This method involves the reaction of functionalized enamines, triethyl orthoformate, and ammonium acetate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(3-methylpiperidin-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms in the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

2-Methyl-6-(3-methylpiperidin-1-yl)pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-6-(3-methylpiperidin-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-6-(3-methylpiperidin-1-yl)pyrimidin-4-amine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C11H18N4

Molecular Weight

206.29 g/mol

IUPAC Name

2-methyl-6-(3-methylpiperidin-1-yl)pyrimidin-4-amine

InChI

InChI=1S/C11H18N4/c1-8-4-3-5-15(7-8)11-6-10(12)13-9(2)14-11/h6,8H,3-5,7H2,1-2H3,(H2,12,13,14)

InChI Key

CPVBPVBUMHGAHB-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)C2=NC(=NC(=C2)N)C

Origin of Product

United States

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